

# Scalable Synthesis Procedure for N-Boc-Azepane Compounds

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## Compound of Interest

Compound Name:	<i>Tert-butyl 4-(methylamino)azepane-1-carboxylate</i>
CAS No.:	878630-92-3
Cat. No.:	B1375351

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## Abstract

The azepane (hexamethyleneimine) ring is a privileged scaffold in medicinal chemistry, featured in diverse therapeutic agents such as balovaptan (V1a antagonist) and setastine (antihistamine). While N-Boc-azepane is commercially available, its cost can be prohibitive for large-scale campaigns. This guide presents a validated, scalable protocol for the synthesis of N-Boc-azepane starting from inexpensive

-caprolactam. We prioritize the Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction route due to its superior safety profile and solubility compared to Lithium Aluminum Hydride (LAH), making it the industrial standard for lactam reductions.

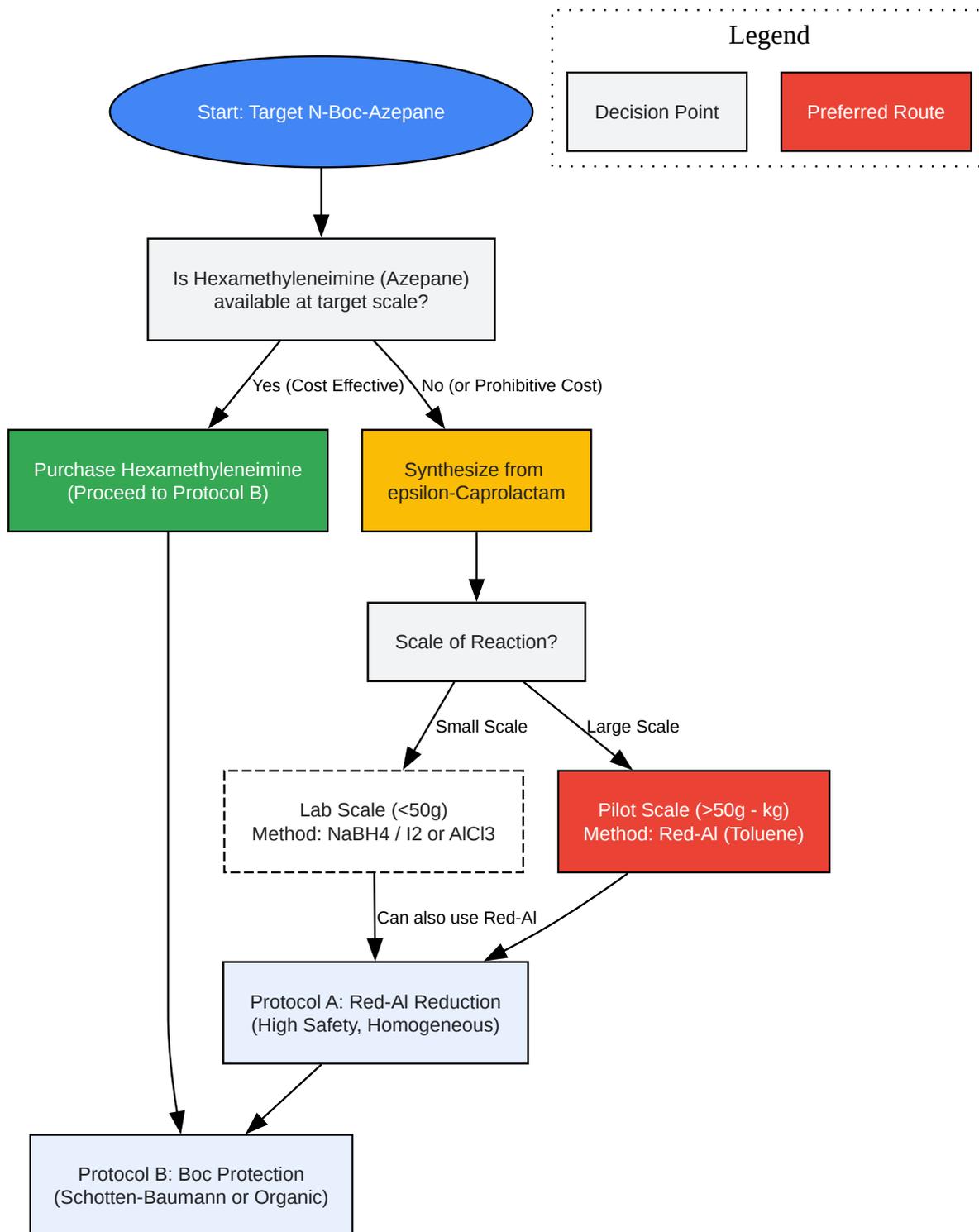
## Strategic Route Selection

For scale-up, safety and atom economy are paramount. The direct reduction of

-caprolactam followed by protection is the most direct path.

## Synthesis Strategy Decision Tree

The following diagram outlines the decision logic for selecting the synthesis method based on scale and available equipment.



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Figure 1: Strategic decision tree for N-Boc-azepane synthesis. Red-Al is selected as the preferred reducing agent for scale-up due to thermal stability and non-pyrophoric nature compared to LAH.

## Detailed Protocols

### Protocol A: Reduction of $\epsilon$ -Caprolactam to Azepane

Objective: Reduce the amide carbonyl of

$\epsilon$ -caprolactam to a methylene group. Reagent Choice: Red-Al® (65-70% wt solution in toluene). Rationale: Unlike LAH, Red-Al is soluble in aromatic solvents, does not require ether, and is thermally stable up to 200°C. It allows for higher reaction temperatures, ensuring complete reduction of the stable lactam ring.

#### Materials

- Substrate:
  - Caprolactam (CAS: 105-60-2)
- Reagent: Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride), ~3.5 M in Toluene.
- Solvent: Anhydrous Toluene.[1]
- Quench: 20% NaOH (aq), Rochelle salt (optional for emulsion control).

#### Step-by-Step Procedure

- Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
- Inertion: Purge the system with nitrogen for 15 minutes.
- Charging: Charge
  - Caprolactam (1.0 equiv) and anhydrous Toluene (5-10 volumes relative to lactam mass). Stir to dissolve (caprolactam is soluble in toluene).
- Reagent Addition:

- Cool the mixture to 0–5°C.
- Charge Red-Al solution (2.2 equiv of hydride; Note: Red-Al contains 2 hydrides per molecule, so 1.1 molar equiv is stoichiometric, but 2.0–2.5 molar equiv is standard to ensure speed).
- Critical: Add dropwise to control the exotherm and hydrogen evolution. Maintain internal temperature <10°C.
- Reaction:
  - After addition, allow the mixture to warm to room temperature.
  - Heat to 80–110°C (Reflux). The reduction of lactams is slow and requires thermal energy.
  - Monitor by TLC or GC (disappearance of caprolactam). Typical time: 4–12 hours.
- Quenching (The "Fieser" Modification for Red-Al):
  - Cool the reaction mixture to <10°C.
  - Caution: Hydrogen gas will evolve.<sup>[2]</sup> Ensure good ventilation.
  - Slowly add 20% aqueous NaOH. A common ratio for Red-Al quench is: For every n mol of Red-Al, add excess dilute base until the aluminate salts dissolve or precipitate as a granular solid (unlike the gelatinous LAH mess).
  - Alternative: Pour the reaction mixture slowly into a pre-cooled solution of 20% NaOH/ice.
- Workup:
  - Separate the organic (Toluene) layer.
  - Extract the aqueous layer 2x with Toluene or DCM.
  - Combine organics.<sup>[1][3][4]</sup> Note: Azepane is a secondary amine (bp 138°C); do not evaporate to dryness under high vacuum if you plan to isolate it, or you may lose product.

- Hold Point: The toluene solution containing crude Azepane can be used directly in Protocol B.

## Protocol B: Boc-Protection of Azepane

Objective: Protect the secondary amine to form the stable carbamate. Method: In-situ protection (One-pot from Protocol A workup is possible).

### Materials

- Substrate: Crude Azepane solution (from Protocol A) or commercial Hexamethyleneimine.
- Reagent: Di-tert-butyl dicarbonate ( ) (1.1 equiv).
- Base: Triethylamine (TEA) or aqueous NaOH (Schotten-Baumann conditions).

### Step-by-Step Procedure

- Preparation: If using the toluene solution from Protocol A, dry it over and filter. Determine the approximate concentration or assume 90% yield from reduction.
- Addition:
  - Add Triethylamine (1.2 equiv).
  - Cool to 0°C.<sup>[1]</sup>
  - Add (1.1 equiv) dissolved in a minimal amount of toluene/DCM dropwise.
- Reaction:
  - Warm to room temperature and stir for 2–4 hours.
  - Monitor by TLC (Ninhydrin stain will show disappearance of the free amine; UV will show the product).

- Workup:
  - Wash the organic layer with 1M HCl (2x).[1] Crucial Step: The product (carbamate) is neutral and stays in the organic layer. Unreacted azepane (amine) will be protonated and removed into the aqueous layer.
  - Wash with saturated  
  
(removes acidic byproducts from  
  
).
  - Wash with Brine.
  - Dry over  
  
and concentrate under reduced pressure.

## Protocol C: Purification

N-Boc-azepane is typically a low-melting solid or oil.

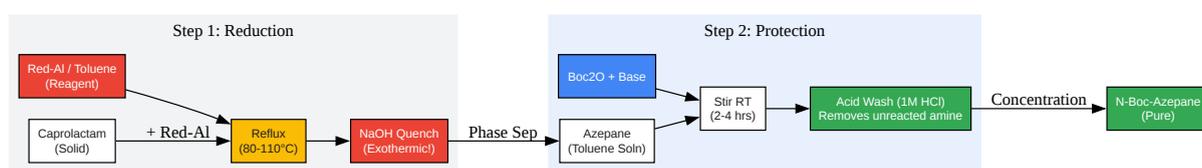
- Distillation: Possible under high vacuum (<1 mmHg) but risks Boc-decomposition (>150°C).
- Silica Gel Chromatography: Recommended for Pharma grade (>99.5%).
  - Eluent: 5% to 10% Ethyl Acetate in Hexanes.
  - Rf: ~0.5 in 10% EtOAc/Hexane.

## Analytical Data & Specifications

Parameter	Specification	Notes
Appearance	Colorless oil to waxy solid	Crystallizes upon prolonged storage at 4°C.
H NMR (400 MHz, CDCl <sub>3</sub> )	3.42 (t, 4H), 1.70 (m, 4H), 1.55 (m, 4H), 1.46 (s, 9H)	Characteristic Boc singlet at 1.46 ppm.
C NMR	155.8 (C=O), 79.0 (C-O), 47.5 (N-CH), 28.5 (Boc-Me), 27.8, 26.5	Carbonyl peak confirms carbamate formation.[1][5][6][7][8][9]
Yield (Overall)	85 – 92%	From Caprolactam (2 steps).
Boiling Point	~100–105°C @ 0.5 mmHg	Estimated. Avoid pot temps >130°C.

## Process Safety & Troubleshooting

### Reaction Workflow Diagram



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Figure 2: Process flow for the Red-Al reduction and in-situ Boc protection.

## Troubleshooting Table

Issue	Probable Cause	Corrective Action
Incomplete Reduction	Reaction temp too low or insufficient Red-Al.	Ensure reflux (110°C) is maintained. Lactams are stable; they need energy to reduce.
Emulsion during Quench	Aluminum salts forming gels.	Use Rochelle salt (Sodium Potassium Tartrate) solution or 20% NaOH to solubilize Al salts.
Low Yield of Boc-Azepane	Loss of Azepane during concentration.	Azepane is volatile (bp 138°C). Do not evaporate the intermediate to dryness; use the solution directly.
Product contains free amine	Insufficient Acid Wash.	The 1M HCl wash is critical. It protonates unreacted azepane, pulling it into the aqueous waste.

## References

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- Azepane. PubChem. Chemical and physical properties of the intermediate.<sup>[4][10][11][12][13]</sup> Available at: [\[Link\]](#)

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